6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
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Overview
Description
6,8-Dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene backbone substituted with bromine and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups, leading to new compounds with altered properties.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted chromenes and their derivatives, which can have different physical and chemical properties .
Scientific Research Applications
6,8-Dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 6,8-Dibromo-2-trifluoromethylchromone
- 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones
Comparison: Compared to similar compounds, 6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid is unique due to its specific substitution pattern on the chromene ring.
Properties
Molecular Formula |
C11H5Br2F3O3 |
---|---|
Molecular Weight |
401.96 g/mol |
IUPAC Name |
6,8-dibromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5Br2F3O3/c12-5-1-4-2-6(10(17)18)9(11(14,15)16)19-8(4)7(13)3-5/h1-3,9H,(H,17,18) |
InChI Key |
QOQKUIZOHDRLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=C(C(O2)C(F)(F)F)C(=O)O)Br)Br |
Origin of Product |
United States |
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